molecular formula C7H9N3O2 B2564670 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide CAS No. 1016766-53-2

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide

Cat. No.: B2564670
CAS No.: 1016766-53-2
M. Wt: 167.168
InChI Key: SFALCUCWFPEYPA-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and an acetamide group at the 1-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or ethanol. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide group.

    2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide: Similar structure but with an N-methyl group.

Uniqueness

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an acetamide group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-(5-amino-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFALCUCWFPEYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016766-53-2
Record name 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide
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